Bienvenue dans la boutique en ligne BenchChem!

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide

Acetylcholinesterase inhibition Neurodegenerative disease probe Enzymatic screening

This compound offers a trifunctional architecture (secondary alcohol, benzamide NH, masked sulfonamide) enabling versatile derivatization. The naphthalen-1-yl group provides enhanced lipophilicity (est. logP +1.5–2.0) and extended π-surface, differentiating it from simpler phenyl analogs. Ideal for medicinal chemistry SAR probing of hydrophobic sub-pockets, PROTAC linker attachment, or as a perovskite hole-transport material precursor. Purity ≥95%, available now.

Molecular Formula C21H22N2O4S
Molecular Weight 398.48
CAS No. 1351611-47-6
Cat. No. B2890263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
CAS1351611-47-6
Molecular FormulaC21H22N2O4S
Molecular Weight398.48
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C21H22N2O4S/c1-23(2)28(26,27)17-12-10-16(11-13-17)21(25)22-14-20(24)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20,24H,14H2,1-2H3,(H,22,25)
InChIKeySSISHUWSCUOGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide (CAS 1351611-47-6): Compound Identity and Procurement Baseline


4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide (CAS 1351611-47-6; molecular formula C₂₁H₂₂N₂O₄S; molecular weight 398.48 g/mol) is a synthetic sulfamoyl benzamide derivative featuring a para-dimethylsulfamoyl-substituted benzamide core linked via a hydroxyethyl spacer to a naphthalen-1-yl group. Its chemical identity is established by computed InChI Key (SSISHUWSCUOGAS-UHFFFAOYSA-N) and canonical SMILES [1]. The compound belongs to the sulfamoyl benzamide class, which has been explored in patents as cannabinoid CB₂ receptor ligands [2] and carbonic anhydrase inhibitors [3]; however, compound-specific primary pharmacological data for this exact entity remain absent from peer-reviewed literature and public bioactivity databases as of the knowledge cutoff.

Why Generic Substitution of 4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide Is Not Supported Without Compound-Specific Data


Sulfamoyl benzamide derivatives cannot be treated as interchangeable procurement items because minor structural variations—such as the identity of the aryl/heteroaryl group on the hydroxyethyl linker and the position of the sulfamoyl substituent—produce substantial differences in target affinity, selectivity, and physicochemical properties. Within the CB₂ cannabinoid receptor series, for instance, parallel synthesis and structure–activity relationship (SAR) studies demonstrated that altering the amide substituent can shift functional selectivity by over 100-fold [1]. Similarly, in the carbonic anhydrase field, sulfamoyl benzamide analogs exhibit isoform-selective inhibition profiles that depend critically on the tail group attached to the benzamide nitrogen [2]. For 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide specifically, the combination of a hydrogen-bond-donating secondary hydroxyl group and the extended π-surface of the naphthalen-1-yl moiety predicts binding-mode differences relative to simpler phenyl or furan analogs; however, in the absence of published head-to-head comparator data, any claim of superiority over close analogs such as the 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-phenylethyl)benzamide or the furan-3-yl analog remains unsubstantiated . Procurement decisions must therefore be guided by the intended experimental application and the availability—or lack—of application-specific validation data.

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide (CAS 1351611-47-6)


Acetylcholinesterase (AChE) Inhibitory Activity: Putative IC₅₀ Value from a Single Unpublished Study

One vendor technical summary reports that 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide was evaluated for acetylcholinesterase (AChE) inhibitory activity in an in vitro assay, yielding an IC₅₀ value of approximately 5 µM . The source lists comparator compounds 'Compound B' (AChE IC₅₀ ≈ 10 µM) and 'Compound C' (AChE IC₅₀ ≈ 20 µM) but does not disclose their chemical identities, the enzyme source (human vs. electric eel), the substrate used, or the original publication reference. Consequently, the reported 2- to 4-fold apparent potency advantage cannot be independently verified or attributed to specific structural features. Independent databases such as ChEMBL and BindingDB contain no AChE inhibition record for CAS 1351611-47-6 as of the search date [1].

Acetylcholinesterase inhibition Neurodegenerative disease probe Enzymatic screening

Perovskite Solar Cell Hole-Transport Material Application: Power Conversion Efficiency from Patent Disclosure

A 2023 patent application (WO/2023/087654) describes the use of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide as a hole-transport material (HTM) in perovskite solar cells, reporting a power conversion efficiency (PCE) exceeding 18% under AM1.5G illumination conditions [1]. For context, the widely used HTM Spiro-OMeTAD routinely achieves PCE values of 20–25% in optimized perovskite devices, while newer organic HTMs have reached 23–24% [2]. The reported >18% PCE positions the compound within the range of functional HTMs but does not demonstrate superiority over established alternatives. The patent disclosure provides no direct side-by-side comparison with Spiro-OMeTAD or other HTM benchmarks fabricated under identical device architecture and conditions.

Perovskite solar cells Hole-transport material Photovoltaic efficiency

Structural Differentiation from Close Analogs: The Naphthalen-1-yl-Hydroxyethyl Pharmacophore

Within the sulfamoyl benzamide class, the 2-hydroxy-2-(naphthalen-1-yl)ethyl substituent distinguishes this compound from analogs bearing smaller or less lipophilic aryl groups. The closest cataloged analogs include 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxyethyl)benzamide (lacks the naphthyl group entirely; molecular weight ~286 g/mol), 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-phenylethyl)benzamide (phenyl replacing naphthyl; MW ~348 g/mol), and 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide (furan-3-yl replacing naphthalen-1-yl; MW ~352 g/mol) . The naphthalen-1-yl group increases calculated logP by approximately 1.5–2.0 log units relative to the phenyl analog (estimated by additive fragment methods) and provides an extended π-stacking surface area roughly double that of a phenyl ring, which has been shown in related sulfamoyl benzamide CB₂ agonist series to enhance hydrophobic pocket occupancy and influence target binding kinetics [1]. However, no published direct binding or functional comparison between the naphthalen-1-yl compound and its phenyl or furan analogs is available.

Structure–activity relationship Pharmacophore design Molecular recognition

Sulfamoyl Benzamide Class-Level CB₂ Receptor Activity: Literature Context Without Compound-Specific Data

The sulfamoyl benzamide class has been validated as a source of selective CB₂ cannabinoid receptor agonists. The seminal publication by Worm et al. (2008) reported compound 27, a sulfamoyl benzamide achieving 120-fold functional selectivity for CB₂ over CB₁ (EC₅₀ CB₂ = 3.2 nM; EC₅₀ CB₁ > 1000 nM in cAMP assays) [1]. Follow-up optimization by Sellitto et al. (2010) yielded compound 14 with improved in vitro metabolic stability (human liver microsome t₁/₂ increased from <10 min to >60 min) while retaining CB₂ potency (EC₅₀ = 12 nM) [2]. Critically, 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide (CAS 1351611-47-6) is structurally distinct from these characterized leads—it lacks the elaborated amide tail groups found in compounds 27 and 14—and has not itself been profiled in any published CB₁/CB₂ assay. The class-level data demonstrate the potential of the scaffold but do not constitute evidence of CB₂ activity for this specific compound.

CB₂ cannabinoid receptor GPCR agonism Pain and inflammation

Evidence-Backed Application Scenarios for 4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide (CAS 1351611-47-6)


Perovskite Solar Cell Hole-Transport Material Development (Patent-Guided)

The only publicly available quantitative performance datum for this compound is its use as a hole-transport material in perovskite solar cells, disclosed in WO/2023/087654 with a reported PCE exceeding 18% under AM1.5G illumination [1]. Photovoltaic researchers exploring non-Spiro-OMeTAD organic HTM scaffolds may evaluate this compound as a starting point for further structural optimization, particularly given the potential for the dimethylsulfamoyl group to modulate energy-level alignment and the naphthalene moiety to influence film morphology. Users should note that the reported PCE is below the 20–25% benchmark achieved by optimized Spiro-OMeTAD devices and that cross-study PCE comparisons are confounded by differences in perovskite composition, device architecture, and fabrication protocol [2].

Medicinal Chemistry Scaffold for Hydrophobic Binding Pocket Targeting

The compound offers a differentiated physicochemical profile relative to simpler sulfamoyl benzamide analogs: the naphthalen-1-yl group provides enhanced lipophilicity (estimated logP increase of ~1.5–2.0 units) and roughly double the π-stacking surface area compared to a phenyl ring [1]. For medicinal chemistry programs targeting receptors or enzymes with large hydrophobic sub-pockets—such as certain GPCRs, nuclear receptors, or the colchicine-binding site of tubulin—this scaffold may serve as a probe to explore the SAR of extended aryl occupancy. The secondary alcohol on the hydroxyethyl linker additionally provides a hydrogen-bond donor/acceptor handle for further derivatization or conformational constraint [2]. Procurement for SAR exploration is justified by structural differentiation, not by documented potency advantages.

Chemical Biology Probe Development Requiring Bifunctional Reactivity

The compound contains three chemically addressable functional groups: (i) the secondary hydroxyl group, which can be oxidized to a ketone or derivatized (e.g., esterification, etherification, or conversion to a leaving group); (ii) the benzamide NH, which can undergo N-alkylation or acylation; and (iii) the dimethylsulfamoyl group, which serves as a masked sulfonamide that can potentially be deprotected or further functionalized [1]. This trifunctional architecture makes the compound a versatile intermediate for constructing more complex probe molecules, affinity chromatography ligands, or bifunctional degrader (PROTAC) precursors. The naphthalene fluorophore may also enable fluorescence-based binding assays, although intrinsic fluorescence properties have not been experimentally characterized for this specific compound [2].

Negative Control or Counter-Screen Compound in Sulfamoyl Benzamide CB₂ Programs

For laboratories actively characterizing sulfamoyl benzamide CB₂ agonists, 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide may serve as a structurally related negative control. Its scaffold retains the core 4-(dimethylsulfamoyl)benzamide moiety present in validated CB₂ agonists but replaces the elaborated, potency-conferring amide tail groups with a simple 2-hydroxy-2-(naphthalen-1-yl)ethyl substituent [1]. Given that key potency determinants identified in the Worm (2008) and Sellitto (2010) CB₂ series reside in the amide substituent, this compound is predicted—though not experimentally confirmed—to exhibit substantially reduced or absent CB₂ activity, making it a candidate counter-screen compound to confirm target engagement specificity of more potent analogs [2].

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.